molecular formula C19H22BrN3O3S B12126689 N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide

N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide

Cat. No.: B12126689
M. Wt: 452.4 g/mol
InChI Key: GBCOGQTYEHFWHA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide is a complex organic compound with a molecular formula of C21H21BrN2O4S2 This compound is characterized by the presence of a bromophenyl group, a methylphenylsulfonyl group, and a piperazinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Acylation: The 4-bromoaniline is then acylated with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Sulfonylation: The N-(4-bromophenyl)acetamide is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Piperazine Coupling: Finally, the sulfonylated intermediate is coupled with piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and piperazine moieties.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Shares the bromophenyl and acetamide groups but lacks the sulfonyl and piperazine moieties.

    4-methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the bromophenyl and piperazine moieties.

    Piperazine: Contains the piperazine moiety but lacks the bromophenyl and sulfonyl groups.

Uniqueness

N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C19H22BrN3O3S

Molecular Weight

452.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C19H22BrN3O3S/c1-15-2-8-18(9-3-15)27(25,26)23-12-10-22(11-13-23)14-19(24)21-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3,(H,21,24)

InChI Key

GBCOGQTYEHFWHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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